6-Aminoisoquinolin-5-ol
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Description
6-Aminoisoquinolin-5-ol is a chemical compound with the molecular formula C9H8N2O . It is used for research purposes and is not intended for human or veterinary use. The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-aminoisoquinoline compounds has been described in patents . These compounds are known to influence, inhibit, or reduce the action of a kinase . They are used in pharmaceutical compositions and have applications in treating diseases such as cancer, obesity, and glaucoma .Molecular Structure Analysis
A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .Chemical Reactions Analysis
A transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .Safety and Hazards
Future Directions
properties
IUPAC Name |
6-aminoisoquinolin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBNLXMBXBKEEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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